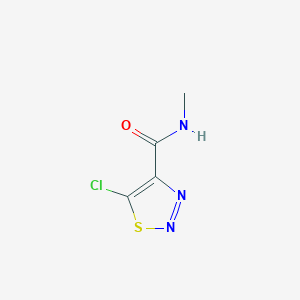
1,2,3-Thiadiazole-4-carboxamide, 5-chloro-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Thiadiazole-4-carboxamide, 5-chloro-N-methyl- is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-thiadiazole-4-carboxamide, 5-chloro-N-methyl- typically involves the reaction of N-tosylhydrazones with elemental sulfur in the presence of a catalyst such as tetrabutylammonium iodide. This metal-free methodology allows for the formation of substituted aryl 1,2,3-thiadiazoles . The reaction conditions usually include moderate temperatures and the use of solvents like ethanol or acetonitrile.
Industrial Production Methods
Industrial production of 1,2,3-thiadiazole-4-carboxamide, 5-chloro-N-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Thiadiazole-4-carboxamide, 5-chloro-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to thiadiazoline or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
1,2,3-Thiadiazole-4-carboxamide, 5-chloro-N-methyl- has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,2,3-thiadiazole-4-carboxamide, 5-chloro-N-methyl- involves its interaction with specific molecular targets and pathways. For instance, some derivatives of the compound have been found to inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein involved in the folding of numerous oncoproteins . Inhibition of Hsp90 leads to the degradation of these oncoproteins, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Thiadiazole: Another isomer of thiadiazole with similar biological activities but different chemical properties.
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer activities, but with a different substitution pattern on the ring.
1,2,5-Thiadiazole: Exhibits unique properties and applications in materials science and coordination chemistry.
Uniqueness
1,2,3-Thiadiazole-4-carboxamide, 5-chloro-N-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom and the N-methyl group enhances its potential as a versatile intermediate in organic synthesis and as a pharmacophore in drug development .
Propiedades
Número CAS |
149443-21-0 |
|---|---|
Fórmula molecular |
C4H4ClN3OS |
Peso molecular |
177.61 g/mol |
Nombre IUPAC |
5-chloro-N-methylthiadiazole-4-carboxamide |
InChI |
InChI=1S/C4H4ClN3OS/c1-6-4(9)2-3(5)10-8-7-2/h1H3,(H,6,9) |
Clave InChI |
RSLAIHGGKPFKDU-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=C(SN=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


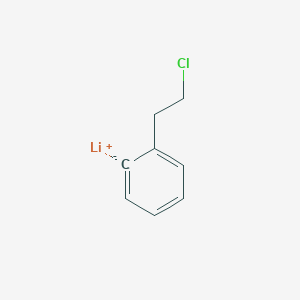
![2-[(Trimethylsilyl)oxy]pyrazine](/img/structure/B14262173.png)
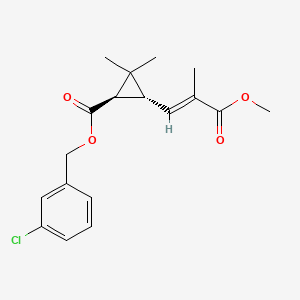
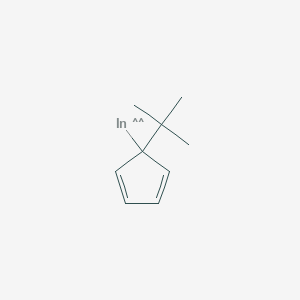
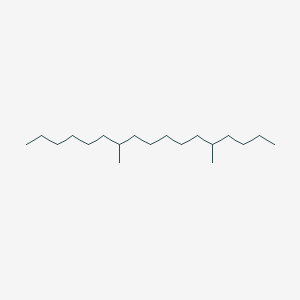
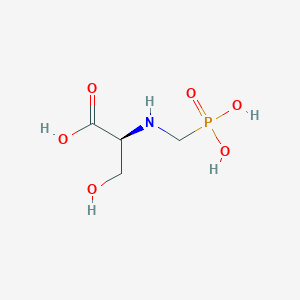
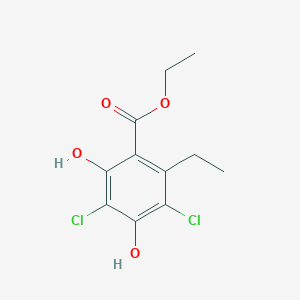
![2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride](/img/structure/B14262197.png)


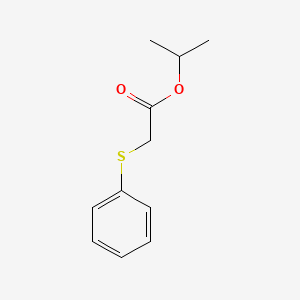
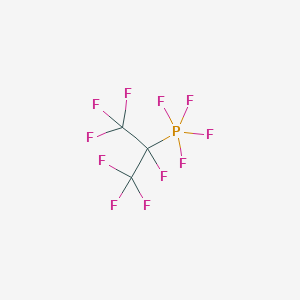
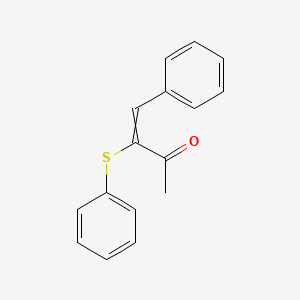
![(3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[furan-3-yl-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B14262244.png)
